molecular formula C14H11N3O B3024141 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 25222-62-2

2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol

Cat. No.: B3024141
CAS No.: 25222-62-2
M. Wt: 237.26 g/mol
InChI Key: NJLNYQWIKPAGSC-UHFFFAOYSA-N
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Description

2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenyl-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-13-9-5-4-8-12(13)14-16-15-10-17(14)11-6-2-1-3-7-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNYQWIKPAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420615
Record name 2-(4-phenyl-1,2,4-triazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25222-62-2
Record name 2-(4-phenyl-1,2,4-triazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Thermodynamic Stability & Physicochemical Characterization of 3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole , a privileged scaffold in medicinal chemistry known for its utility in iron chelation (siderophore mimicry) and antifungal pharmacophores.

Executive Summary

The thermodynamic stability of 3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole is not merely a physical constant but a function of its unique intramolecular hydrogen bonding (IMHB) and tautomeric equilibrium. This compound exhibits high thermal resistance (typically stable >200°C) due to a "pseudo-macrocyclic" stability lock formed between the phenolic hydroxyl and the triazole nitrogen. This guide provides the structural rationale for this stability and details the experimental protocols required to validate its thermodynamic profile for pharmaceutical applications.

Structural Determinants of Stability

The robust stability of this molecule is governed by three primary mechanistic pillars. Understanding these is a prerequisite for interpreting thermal analysis data.

The "Stability Lock": Intramolecular Hydrogen Bonding (IMHB)

Unlike simple triazoles, the ortho-hydroxyphenyl substitution creates a thermodynamic sink. The phenolic proton acts as a donor to the N2-nitrogen of the triazole ring.

  • Effect: This forms a planar, 6-membered pseudo-ring system.

  • Thermodynamic Consequence: This interaction significantly lowers the ground state energy (

    
    ), raising the activation energy required for thermal decomposition or hydrolytic ring opening.
    
Tautomeric Equilibrium

The 1,2,4-triazole ring can exist in


, 

, or

tautomers. However, the 4-phenyl substitution locks the nitrogen at position 4, restricting the tautomeric freedom primarily to the placement of double bonds and the protonation state of the remaining nitrogens (if unsubstituted at C5).
  • Dominant Form: The aromaticity of the 6-electron system is maximized in the

    
    -form, stabilized further by the phenyl group's conjugation.
    
Visualization of Stability Mechanisms

The following diagram illustrates the tautomeric equilibrium and the critical intramolecular hydrogen bond that confers thermodynamic rigidity.

StabilityMechanism cluster_0 Tautomeric & Conformational Locking OpenForm Open Conformation (Higher Energy) LockedForm IMHB Locked Form (Thermodynamic Sink) OpenForm->LockedForm ΔG < 0 (Spontaneous) Formation of 6-membered pseudo-ring (O-H...N) Factors Stabilizing Factors: 1. Aromaticity (6π e-) 2. Steric Shielding (N4-Phenyl) 3. π-π Stacking (Crystal Lattice) LockedForm->Factors Contributes to

Figure 1: The transition from an open conformation to the thermodynamically preferred IMHB-locked state, which resists thermal degradation.

Thermodynamic Characterization Protocols

To validate the stability of 3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole, the following self-validating experimental workflows are required.

Thermal Analysis (DSC & TGA)

Objective: Determine the melting point (


), enthalpy of fusion (

), and decomposition temperature (

).

Protocol:

  • Preparation: Recrystallize sample from Ethanol/DMF to ensure polymorphic purity. Dry under vacuum at 60°C for 24h.

  • DSC (Differential Scanning Calorimetry):

    • Pan: Hermetically sealed aluminum pan (pinhole lid).

    • Ramp: 5°C/min from 40°C to 300°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Expected Result: Sharp endotherm at

      
       (approx. 240–260°C depending on specific polymorph) followed by exotherms only at decomposition.
      
  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min to 600°C.

    • Criterion:

      
       (temperature at 5% weight loss) indicates the limit of thermal stability.
      
    • Note: Weight loss <1% below 150°C confirms the absence of solvates/hydrates.

Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Quantify the energy required to disrupt the crystal lattice.

Protocol:

  • Measure saturation solubility (

    
    ) in octanol and water at 25°C, 37°C, and 45°C.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Enthalpy of Solution (

    
    ) using the Van't Hoff equation:
    
    
    
    
    • Insight: A high positive

      
       correlates with strong crystal lattice energy, reinforcing solid-state stability claims.
      

Chemical Stability Profiling

Thermodynamic stability implies resistance to chemical breakdown. The triazole ring is generally resistant to hydrolysis, but the phenol moiety is susceptible to oxidation.

Forced Degradation Workflow

This protocol stresses the molecule to identify degradation pathways.

DegradationWorkflow cluster_conditions Stress Conditions Sample 3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole (1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 24h) Sample->Oxidation Thermal Thermal Stress (Solid state, 105°C, 7 days) Sample->Thermal Analysis HPLC-PDA-MS Analysis (Detect Impurities >0.1%) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Stability Profile Generation Analysis->Result

Figure 2: Forced degradation workflow to establish chemical stability limits.

Known Degradation Pathways
  • Oxidative: The phenolic ring can oxidize to a quinone species under harsh peroxide conditions.

  • Hydrolytic: The 1,2,4-triazole ring is exceptionally stable against acid/base hydrolysis. Ring cleavage typically requires extreme conditions (e.g., conc. H2SO4 at >150°C).

Summary of Physicochemical Properties

The following values represent the expected range for this scaffold based on structure-activity relationships (SAR) of 1,2,4-triazole analogs.

ParameterValue / RangeSignificance
Melting Point (

)
240°C – 265°CIndicates high lattice energy and solid-state stability.
Decomposition (

)
> 300°CSuitable for high-temperature processing (e.g., melt extrusion).
LogP (Octanol/Water) 2.5 – 3.5Lipophilic; indicates good membrane permeability.
pKa (Phenolic OH) ~9.5 – 10.5Remains neutral at physiological pH; ionizes in basic conditions.
pKa (Triazole N) ~2.3Very weak base; protonation only occurs in strong acid.
H-Bond Donors 1 (Phenol OH)Critical for IMHB "locking".

References

  • Crystal Structure & Hydrogen Bonding

    • Investigation of N-H...S and O-H...
    • Source:

  • Thermal Analysis Methodology

    • Protocols for DSC and TGA of nitrogen-rich heterocycles.[1][2]

    • Source:

  • Tautomerism in Triazoles

    • Quantum chemical investigation of tautomeric forms and protonation sites.[3]

    • Source:

  • Pharmacological & Structural Context

    • Review of 1,2,4-triazoles as stable pharmacophores in drug development.[4][5][6]

    • Source:

Sources

Strategic Utilization of Intramolecular Hydrogen Bonding in Triazolyl-Phenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Photophysics to Metallodrug Design

Executive Summary: The "Conformational Lock"

In the design of functional heterocycles, the 1,2,3-triazolyl-phenol scaffold represents a privileged architecture. Its utility is not merely defined by the presence of the triazole or the phenol individually, but by the Intramolecular Hydrogen Bond (IMHB) established between the phenolic hydroxyl proton (donor) and the triazole nitrogen (acceptor).

This non-covalent interaction (


) acts as a "conformational lock," restricting bond rotation and enforcing planarity. For the application scientist, this is the master key to controlling three critical parameters:
  • Photophysics: Enabling Excited-State Intramolecular Proton Transfer (ESIPT).

  • Permeability: Masking polarity to improve lipophilicity (the "Chameleon Effect").

  • Coordination: Pre-organizing ligand geometry for bidentate metal chelation.

This guide details the mechanistic underpinnings of these phenomena and provides validated protocols for their synthesis and characterization.[1]

The Structural Paradigm: The S(6) Motif

The core interaction typically involves the phenolic proton at the ortho position and the N3 nitrogen of a 1,4-disubstituted 1,2,3-triazole (common "Click" chemistry product). This forms a pseudo-six-membered ring, denoted in graph set notation as an S(6) motif.

Thermodynamic Stability

Unlike intermolecular bonds, this IMHB is entropically favored. In non-polar solvents (e.g.,


, Toluene), the closed "locked" conformer is often 

more stable than the open conformer. This planarity maximizes

-conjugation across the two rings, lowering the HOMO-LUMO gap.
Photophysical Implications: The ESIPT Mechanism

The most distinct application of this scaffold is in fluorescent sensing. Upon photoexcitation, the acidity of the phenol increases, and the basicity of the triazole nitrogen increases. This drives the proton to transfer during the excited state lifetime.

The Four-Stage Cycle
  • Enol (Ground): The stable, planar form. Absorbs UV light.

  • Enol (Excited):* Rapid charge redistribution makes the O-H bond labile.

  • Keto (Excited):* Proton transfers to Nitrogen. This species emits a photon (fluorescence) to return to the ground state. Because the Keto* gap is smaller than the Enol gap, the emission is highly red-shifted (Large Stokes Shift).

  • Keto (Ground): Unstable in the ground state; proton rapidly back-transfers to restore the Enol form.

Data Summary: Impact of IMHB on Stokes Shift | Compound Variant | IMHB Status |


 (nm) | 

(nm) | Stokes Shift (nm) | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | Triazolyl-Phenol | Intact | 330 | 490 | 160 | ESIPT (Enol

Keto*) | | O-Methylated Control | Broken | 310 | 360 | 50 | Normal Fluorescence | | In DMSO (Solvent) | Competed | 335 | 410 | 75 | Solvatochromic Mix |

ESIPT_Cycle cluster_legend Energy States Enol_G Enol (Ground State) Stable S(6) Planar Ring Enol_E Enol* (Excited State) Inc. Acidity of -OH Enol_G->Enol_E hv Absorption (UV) Keto_E Keto* (Excited State) Proton Transferred to N Enol_E->Keto_E Proton Transfer (<100 fs) Keto_G Keto (Ground State) Unstable Tautomer Keto_E->Keto_G Fluorescence (Large Stokes Shift) Keto_G->Enol_G Back Proton Transfer (Rapid)

Figure 1: The ESIPT photocycle. The large Stokes shift is exclusive to the IMHB-enabled Keto emission.*

Medicinal Chemistry: The "Molecular Chameleon"

In drug discovery, high polarity (high Topological Polar Surface Area, TPSA) usually limits membrane permeability. However, triazolyl-phenols can behave as "Molecular Chameleons."

  • In Lipid Membrane (Low Dielectric): The IMHB forms strongly, "hiding" the polar donor/acceptor pair. The molecule appears lipophilic, facilitating passive transport.[2]

  • In Cytosol (High Dielectric): Water molecules compete for the H-bond, opening the conformation. The molecule becomes more polar and soluble.

Key Metric:


 (octanol-water).[3] A significant difference between calculated 

(assuming open) and experimental

often confirms this effect.
Validated Experimental Protocols
Protocol A: Synthesis via Modified CuAAC

Standard click chemistry often fails to yield the clean IMHB product due to copper chelation by the phenol.

  • Reagents: 2-ethynylphenol (1.0 eq), Organic Azide (1.0 eq),

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent System:

    
    -BuOH : 
    
    
    
    (1:1). Critical Modification: Add 0.5 eq of EDTA post-reaction to strip Copper from the tridentate pocket formed by the triazole/phenol.
  • Purification: Precipitate in dilute HCl (pH 4). Do not use basic workup, as the phenolate anion disrupts the IMHB and increases water solubility, leading to yield loss.

Protocol B: NMR Titration for IMHB Quantification

This is a self-validating method to distinguish IMHB from intermolecular aggregation.

Principle: An intramolecular bond is shielded from solvent effects. An intermolecular bond is not.

Workflow:

  • Prepare a 10 mM stock of the ligand.

  • Aliquot into two NMR tubes:

    • Tube A:

      
       (Non-polar, non-competing).
      
    • Tube B:

      
       (Polar, strong H-bond acceptor).
      
  • Acquire

    
     NMR at 298 K. Focus on the phenolic 
    
    
    
    signal (typically >9.0 ppm).
  • Calculation: Calculate

    
    .
    

Interpretation Criteria:

  • 
     ppm: Strong IMHB.  The proton is locked in the ring and ignores the DMSO.
    
  • 
     ppm: No/Weak IMHB.  The DMSO successfully broke the interaction or the proton was solvent-exposed initially.
    

NMR_Protocol cluster_solvents Solvent Environment Sample Triazolyl-Phenol Sample CDCl3 CDCl3 (Non-competing) Sample->CDCl3 DMSO DMSO-d6 (H-bond Acceptor) Sample->DMSO Measure Measure -OH Chemical Shift (δ) CDCl3->Measure DMSO->Measure Calc Calculate Δδ (δ_DMSO - δ_CDCl3) Measure->Calc Result_Strong Δδ < 0.2 ppm CONFIRMED IMHB Calc->Result_Strong Low Shift Result_Weak Δδ > 1.0 ppm Solvent Exposed Calc->Result_Weak High Shift

Figure 2: Logic flow for NMR-based validation of intramolecular hydrogen bonding.

References
  • Abraham, M. H., et al. (2014). "An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding." Journal of Organic Chemistry. Link

  • Kwon, J. E., & Park, S. Y. (2011). "Advanced Organic Optoelectronic Materials: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT)." Advanced Materials. Link

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Li, H., et al. (2018).[4] "Effect of intramolecular and intermolecular hydrogen bonding on the ESIPT process." Chinese Physics B. Link

  • Gao, Y., et al. (2022). "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Derivatives." Molecules. Link

Sources

Solubility Profile of 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing and interpreting the solubility profile of 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol , a critical scaffold in medicinal chemistry known for its chelating properties and biological activity.

Executive Summary & Chemical Identity

This compound is a prominent 1,2,4-triazole derivative, often utilized as a pharmacophore in antifungal, antimicrobial, and antioxidant drug development. Its structure features a phenolic ring (providing a hydroxyl handle for hydrogen bonding and pH sensitivity) linked to a triazole core substituted with a phenyl group.

Understanding its solubility profile is non-negotiable for:

  • Process Chemistry: Designing efficient recrystallization protocols to isolate pure polymorphs.

  • Formulation: Selecting appropriate co-solvents (e.g., PEG, DMSO) for liquid dosage forms.

  • Bioavailability: Predicting dissolution rates in physiological media.

Physicochemical Predictors
PropertyCharacteristicImpact on Solubility
Molecular Structure Amphiphilic (Lipophilic Phenyl/Triazole + Hydrophilic Phenol)Moderate solubility in alcohols; high in polar aprotic solvents.
H-Bond Potential Donor (Phenolic -OH), Acceptors (Triazole -N)Facilitates dissolution in protic solvents (MeOH, EtOH) via H-bond networks.
Lipophilicity (LogP) Estimated ~2.5–3.0Low aqueous solubility; high affinity for octanol and similar organic phases.
pKa Phenol (~10.0), Triazole (~2.3 protonated)pH-dependent solubility in aqueous buffers (soluble at pH > 10).

Experimental Methodology: The Self-Validating Protocol

To generate a definitive solubility profile, a rigorous Isothermal Saturation Method is required. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Reagents & Materials[1][2][3][4][5][6][7]
  • Solute: this compound (Purity > 99.0% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), 1-Butanol, Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Toluene, Water (Double Distilled).

  • Instrumentation: HPLC (UV detection at

    
     nm), Thermostatic Shaker Bath (
    
    
    
    K accuracy).
Step-by-Step Workflow

The following workflow guarantees data integrity and reproducibility.

SolubilityWorkflow Prep Preparation Excess Solute + Solvent Equil Equilibration Const. Temp (T) for 24-48h Prep->Equil T = 278-323 K Settle Settling 2-4h (Isothermal) Equil->Settle Filter Filtration 0.45 µm Syringe Filter (Pre-heated) Settle->Filter Remove Solids Dilute Dilution Mobile Phase Filter->Dilute Analyze Quantification HPLC/UV Analysis Dilute->Analyze Calc Data Processing Mole Fraction (x) Analyze->Calc

Figure 1: Isothermal Saturation Workflow for Solubility Determination.

Critical Control Points
  • Temperature Control: Use a jacketed vessel or thermostatic bath. Fluctuations > 0.1 K can skew van't Hoff plots.

  • Filtration: Syringe filters and syringes must be pre-heated to the experimental temperature to prevent precipitation during filtration.

  • Validation: Triplicate measurements must yield a Relative Standard Deviation (RSD) < 3%.

Solubility Profile & Data Analysis

Based on structural analogs (e.g., 4-amino-3-phenyl-1,2,4-triazole-5-thione) and general solubility principles, the expected profile for this compound follows the "like dissolves like" principle.

Solvent Ranking (Predicted)
  • Polar Aprotic (High Solubility): DMF > DMSO .

    • Mechanism:[1][2][3] Strong dipole-dipole interactions and disruption of solute crystal lattice.

  • Short-Chain Alcohols (Moderate-High): Methanol > Ethanol > 1-Propanol .

    • Mechanism:[1][2][3] Hydrogen bonding with the phenolic hydroxyl and triazole nitrogens.

  • Medium Polarity (Moderate): Acetone > Ethyl Acetate > Acetonitrile .

    • Mechanism:[1][2][3] Dipole interactions; less effective than alcohols due to lack of H-bond donation.

  • Non-Polar (Low): Toluene > Hexane > Water .

    • Mechanism:[1][2][3] High energy cost to create cavities in water; weak interactions in hexane.

Temperature Dependence

Solubility (


) typically increases with temperature.[4] This relationship is non-linear and is best described by thermodynamic models.

Thermodynamic Modeling

To translate raw data into actionable process parameters, mathematical modeling is essential. These models smooth experimental error and allow interpolation.

The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Used to predict solubility at unmeasured temperatures for crystallizer design.

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • 
     : Enthalpy of solution (typically positive, indicating an endothermic process).
    
  • 
     : Entropy of solution.
    
  • Interpretation:

    • If

      
      : Solubility increases with Temperature.
      
    • If

      
       (Gibbs Energy) 
      
      
      
      : The dissolution is non-spontaneous (requires energy input/mixing).
Modeling Workflow

ThermoModel RawData Experimental Data (x, T) ModelSelect Model Selection Apelblat / van't Hoff / Yalkowsky RawData->ModelSelect Regress Non-linear Regression Determine A, B, C ModelSelect->Regress Stats Statistical Validation R², RMSD, RAD Regress->Stats Stats->ModelSelect If Invalid (R² < 0.98) ThermoProps Thermodynamic Calculation ΔH, ΔS, ΔG Stats->ThermoProps If Valid (R² > 0.99) Process Process Design Crystallization / Formulation ThermoProps->Process

Figure 2: Thermodynamic Modeling and Validation Logic.

Applications in Drug Development

Recrystallization Strategy[6]
  • Solvent System: Based on the profile, Ethanol/Water or Acetone/Water mixtures are ideal anti-solvent systems.

  • Protocol: Dissolve the solute in hot Ethanol (high solubility), then slowly add Water (low solubility) or cool the solution to induce nucleation.

  • Benefit: Removes non-polar impurities (which stay in Ethanol) and inorganic salts (which stay in Water).

Formulation[7][8]
  • Co-solvency: For liquid formulations, use the Jouyban-Acree model to predict solubility in binary mixtures (e.g., PEG 400 + Water).

    
    
    
    • This allows the precise calculation of the minimum co-solvent fraction required to keep the drug in solution, minimizing toxicity.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 191, 172-175. (Example of methodology applied to phenolic compounds). Link

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Transition Metal Complexes with Triazolyl-Phenol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Significance of Triazolyl-Phenol Metal Complexes

Transition metal complexes containing triazolyl-phenol ligands have emerged as a significant class of compounds with broad applications in catalysis, materials science, and medicinal chemistry.[1][2][3] The unique structural features of these ligands, which combine the aromatic stability and coordinating ability of the triazole ring with the acidic proton and potential for hydrogen bonding of the phenolic group, make them versatile scaffolds for the design of novel metal complexes.[4][5] The triazole moiety, with its three nitrogen atoms, provides multiple coordination sites, allowing for the formation of stable chelate rings with transition metal ions.[6][7] This chelation enhances the stability of the resulting complexes compared to those with monodentate ligands.[8] The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a strong coordinating anion, further stabilizing the metal complex.[1][9] The electronic properties of the complex can be fine-tuned by modifying the substituents on both the triazole and phenol rings, which in turn influences their catalytic activity and biological properties.[10][11] This tunability has led to the development of triazolyl-phenol metal complexes as potent antimicrobial, anticancer, and antioxidant agents.[1][3][12]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes with triazolyl-phenol ligands. It includes detailed, step-by-step protocols, explanations of the underlying chemical principles, and examples of representative data.

Synthetic Strategies for Triazolyl-Phenol Ligands and their Metal Complexes

The synthesis of transition metal complexes with triazolyl-phenol ligands typically involves a two-step process: first, the synthesis of the organic ligand, followed by its reaction with a suitable metal salt.

General Synthetic Workflow

The overall process can be visualized as a straightforward sequence from starting materials to the final metal complex, with characterization at each key stage to ensure the purity and identity of the intermediates and final product.

G cluster_ligand Ligand Synthesis cluster_complex Complexation A Starting Materials (e.g., Substituted Phenol, Azide, Alkyne) B Synthesis of Triazolyl-Phenol Ligand (e.g., Click Chemistry or Condensation) A->B C Purification and Characterization of Ligand (e.g., Recrystallization, NMR, FTIR) B->C E Reaction of Ligand and Metal Salt C->E Purified Ligand D Transition Metal Salt (e.g., MCl₂, M(OAc)₂) D->E F Isolation and Purification of Complex (e.g., Filtration, Washing) E->F G Characterization of Metal Complex (e.g., UV-Vis, IR, X-ray) F->G

Figure 1: General workflow for the synthesis and characterization of transition metal complexes with triazolyl-phenol ligands.

Part 1: Synthesis of a Representative Triazolyl-Phenol Ligand

A common and efficient method for the synthesis of 1,2,3-triazole-containing ligands is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2][13] This reaction is highly regioselective, leading to the formation of the 1,4-disubstituted triazole isomer with high yields.[14]

Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes the synthesis of a simple triazolyl-phenol ligand via a CuAAC reaction.

Materials:

  • 2-Azidophenol

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-azidophenol (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of water. The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, add a saturated aqueous solution of ammonium chloride to the reaction mixture and stir for 30 minutes. This step helps to remove the copper catalyst.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2-hydroxyphenyl)-4-phenyl-1H-1,2,3-triazole.

Rationale for Experimental Choices:

  • Solvent System: The use of a tert-butanol/water mixture ensures the solubility of both the organic reactants and the inorganic catalyst components.

  • In situ Catalyst Generation: Sodium ascorbate is a convenient reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt.[2]

  • Ammonium Chloride Wash: The ammonium chloride solution complexes with the copper catalyst, facilitating its removal from the organic product during the aqueous work-up.

Part 2: Synthesis of a Transition Metal Complex

The purified triazolyl-phenol ligand can then be reacted with a variety of transition metal salts to form the corresponding complexes. The choice of metal salt and reaction conditions can influence the coordination geometry and stoichiometry of the final complex.

Protocol 2: Synthesis of a Co(II) Complex with 1-(2-hydroxyphenyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a general method for the synthesis of a cobalt(II) complex.

Materials:

  • 1-(2-hydroxyphenyl)-4-phenyl-1H-1,2,3-triazole (ligand)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Methanol

  • Triethylamine (or another suitable base)

Procedure:

  • Ligand Solution: Dissolve the triazolyl-phenol ligand (2.0 eq) in methanol in a round-bottom flask and stir.

  • Deprotonation: Add a stoichiometric amount of a base, such as triethylamine (2.0 eq), to the ligand solution to deprotonate the phenolic hydroxyl group. This facilitates coordination to the metal center.

  • Metal Salt Solution: In a separate flask, dissolve cobalt(II) acetate tetrahydrate (1.0 eq) in a minimum amount of methanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Precipitation: A colored precipitate should form upon addition of the metal salt. The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complexation.[1]

  • Isolation: Cool the reaction mixture to room temperature, and collect the solid product by filtration.

  • Washing: Wash the precipitate with cold methanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid in a vacuum desiccator.

Rationale for Experimental Choices:

  • Base: The addition of a base is crucial for the deprotonation of the phenolic -OH group, allowing it to coordinate to the metal ion as a phenoxide.[1]

  • Solvent: Methanol is a common solvent for these reactions as it can dissolve both the organic ligand and many metal salts.

  • Stoichiometry: The 2:1 ligand-to-metal ratio is often employed to favor the formation of octahedral or square planar complexes, depending on the coordination preference of the metal ion.[4]

Part 3: Characterization of Triazolyl-Phenol Ligands and their Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for a representative triazolyl-phenol ligand and its transition metal complex.

Technique Ligand (L) Metal Complex (ML₂) Rationale for Changes upon Complexation
FTIR (cm⁻¹) ~3400 (broad, O-H stretch)Disappearance of the O-H bandDeprotonation of the phenolic hydroxyl group upon coordination to the metal.[1]
~1600 (C=N stretch of triazole)Shift in the C=N stretching frequencyInvolvement of the triazole nitrogen in coordination with the metal ion.
New bands in the low-frequency region (~400-600 cm⁻¹)Formation of M-N and M-O bonds.[1]
¹H NMR (ppm) ~9.5 (s, 1H, Ar-OH)Disappearance of the phenolic proton signalDeprotonation of the phenolic -OH group.
Aromatic protonsShifts in the chemical shifts of aromatic protonsChanges in the electronic environment of the ligand upon coordination.
UV-Vis (nm) π → π* and n → π* transitionsBathochromic or hypsochromic shifts of ligand-based transitionsCoordination of the ligand to the metal alters its electronic structure.
New bands in the visible regiond-d transitions of the transition metal ion in the complex.
Elemental Analysis C, H, NC, H, N, MConfirms the stoichiometry of the ligand and the metal in the complex.
Coordination of the Triazolyl-Phenol Ligand

The triazolyl-phenol ligand typically acts as a bidentate or tridentate chelating agent, coordinating to the metal center through the phenolic oxygen and one or more nitrogen atoms of the triazole ring.[1][4]

Figure 2: A schematic representation of an octahedral metal center (M) coordinated by two bidentate triazolyl-phenol ligands and four other ligands (L).

Conclusion

The synthesis of transition metal complexes with triazolyl-phenol ligands offers a versatile platform for the development of new functional materials and therapeutic agents. The straightforward synthetic protocols, coupled with the tunability of the ligand structure, allow for the rational design of complexes with desired properties. The characterization techniques outlined in this note are crucial for confirming the successful synthesis and understanding the structure-activity relationships of these promising compounds. This guide serves as a foundational resource for researchers embarking on the exploration of this fascinating area of coordination chemistry.

References

  • Deswal, Y., Asija, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Research on Chemical Intermediates, 47(12), 5243-5271. [Link]

  • Ganesan, A., et al. (2021). Triazolyl-phosphole and triazolyl-azaphosphole: synthesis, transition metal complexes and catalytic studies. Dalton Transactions, 50(44), 16013-16022. [Link]

  • Stroek, W., & Albrecht, M. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews, 53(10), 4587-4632. [Link]

  • Yélamos, C., et al. (2001). Early Transition Metal Complexes Containing 1,2,4-Triazolato and Tetrazolato Ligands: Synthesis, Structure, and Molecular Orbital Studies. Inorganic Chemistry, 40(24), 6463-6471. [Link]

  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Semantic Scholar. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

  • Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-20. [Link]

  • Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-20. [Link]

  • Chan, T. R., et al. (2004). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses, 81, 147. [Link]

  • Sumrra, S. H., et al. (2020). A review on the efficacy and medicinal applications of metal-based triazole derivatives. Journal of Coordination Chemistry, 73(20-22), 2769-2799. [Link]

  • Abdulameer, J. H., & Alias, M. F. (2022). "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara". Baghdad Science Journal, 19(4), 0801. [Link]

  • Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Indian Chemical Society, 100(6), 100994. [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Bioinorganic Chemistry and Applications, 2013, 782356. [Link]

  • Sumrra, S. H., et al. (2020). Biological applications of metal-based triazole derivatives. ResearchGate. [Link]

  • LibreTexts. (2020). 19.2: Coordination Chemistry of Transition Metals. Chemistry LibreTexts. [Link]

  • Malik, S., et al. (2022). 2-(((4h-1,2,4-Triazol-4-Yl)Imino)Methyl)Phenol Derived Schiff Bases And Their Pharmacological Importance. Journal of Pharmaceutical Negative Results, 13(3), 105-110. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Shi, X. J., et al. (2018). Transition metal coordination complexes based on V-shaped bis-triazole ligand: syntheses, structures, and properties. Figshare. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988283. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol

[1][2]

Status: Operational Ticket ID: PUR-TRZ-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile[2][4][5][6]

You are dealing with 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol .[1][2] Successful purification requires understanding that this molecule is not just a standard heterocycle; it is a pseudo-macrocyclic chelator disguised as a small molecule.[1][2]

The critical feature defining your purification strategy is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the N2 nitrogen of the triazole ring.[2] This interaction creates a planar, lipophilic "locked" conformation that resists aqueous solubility and complicates standard chromatography.[2]

Compound Dashboard
PropertyValue / CharacteristicImplication for Purification
Molecular Weight ~237.26 g/mol Small molecule, amenable to crystallization.[1][2][3]
pKa (Phenol) ~9.8 - 10.5Soluble in 1M NaOH (forms phenolate).[1][2]
pKa (Triazole) ~2.5 (Conjugate acid)Weakly basic; protonation requires strong acid.[2]
Solubility DMSO, DMF, Hot EtOHPoor in water/hexane.[2] "Oils out" in Et2O.[2]
Key Impurities Linear acyl hydrazides, oxidized quinonesLinear intermediates are often water-soluble; Quinones cause pink/brown discoloration.[1][2][3]

Module 1: The "Swing" Purification Protocol (Recommended)[2]

Logic: This method exploits the amphoteric nature of the phenol group.[2] By "swinging" the pH, we detach non-acidic impurities (unreacted anilines/hydrazides) and then non-basic impurities.[2]

Step-by-Step Methodology
  • Dissolution (Base Phase):

    • Suspend the crude solid in 1M NaOH (10 mL per gram of crude).

    • Why: The phenol deprotonates to the phenolate anion (

      
      ), dissolving the target molecule into water.[1][2]
      
    • Troubleshooting: If the solid does not dissolve, warm to 40°C. If solids remain, they are likely unreacted 4-phenyl aniline or cyclized byproducts lacking the phenol group.[2]

    • Action: Filter this solution through a Celite pad to remove insoluble impurities.[1][2]

  • Precipitation (Acid Phase):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 5–6 .[1][2]

    • Critical Warning: Do not overshoot to pH < 1.[1][2] The triazole ring can protonate at very low pH, potentially redissolving the compound as a cation or trapping chloride salts.[2]

    • Action: Collect the resulting precipitate by vacuum filtration. Wash with cold water (

      
       mL).[2]
      
  • Final Polish (Recrystallization):

    • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[2]

    • Dissolve the wet cake in boiling Ethanol.

    • If the solution is colored (pink/brown), add activated charcoal (5% w/w), boil for 5 mins, and filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

Module 2: Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening?

Diagnosis: Phenolic Oxidation.[1][2] The phenol moiety is susceptible to air oxidation, forming ortho-quinone intermediates, especially in basic media or if traces of metal ions are present.[2] The Fix:

  • Add an Antioxidant: During the Acid Precipitation step (Step 2 above), add Sodium Metabisulfite (0.5% w/v) to the aqueous solution before adding HCl. This creates a reducing environment that prevents quinone formation.[1][2]

  • Vacuum Dry: Always dry the final crystals under vacuum in the dark.[2]

Q2: I obtained a "gum" or oil instead of crystals.

Diagnosis: Impurity Nucleation Inhibition.[1][2] This is common when linear intermediates (uncyclized acyl hydrazides) are present.[2] They act as "crystal poisons," disrupting the lattice.[2] The Fix:

  • Trituration: Take the gum and suspend it in a minimal amount of cold Diethyl Ether or MTBE .[2] Sonicate for 10 minutes. The solvent will extract the lipophilic impurities, often inducing the gum to solidify into a powder.[2]

  • Seeding: If you have any pure crystals from a previous batch, add a microscopic amount to the gum dissolved in ethanol.[2]

Q3: Why is my yield low after acid precipitation?

Diagnosis: Isoelectric Trapping.[1][2] Because the molecule has a basic triazole and an acidic phenol, it has an isoelectric point (pI).[2] If you stop acidification exactly at the pI, solubility is lowest (good).[2] However, if the IMHB (Intramolecular Hydrogen Bond) is strong, the molecule may remain "hidden" in solution as a neutral species if the volume is too high.[2] The Fix:

  • Salting Out: Add NaCl to the aqueous phase (saturation) during the precipitation step to decrease the solubility of the organic target (Common Ion Effect).[2]

Module 3: Visualization of Workflows

Diagram 1: Purification Decision Tree

This logic flow helps you decide between Recrystallization and Acid-Base extraction based on your crude purity.[1][2][3]

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid / PowderCheckState->SolidDryGumSticky Gum / OilCheckState->GumViscousSolubilityCheckSoluble in 1M NaOH?Solid->SolubilityCheckTriturationTrituration(Cold Et2O or MTBE)Gum->TriturationRemove linearimpuritiesTrituration->SolidSolidifiesDissolvesYes (Phenol present)SolubilityCheck->DissolvesInsolubleNo (Wrong Product)SolubilityCheck->InsolubleDiscard/AnalyzeFilterFilter Insoluble Solids(Removes Anilines)Dissolves->FilterAcidifyAcidify Filtrate (HCl)to pH 5-6Filter->AcidifyRecrystRecrystallize(EtOH or EtOH/H2O)Acidify->Recryst

Caption: Decision matrix for purifying this compound, prioritizing phase state and solubility.

Diagram 2: The Intramolecular Hydrogen Bond (IMHB) Effect

Understanding why water solubility is lower than expected.[2]

IMHB_Effectcluster_moleculeTarget Molecule ConformationPhenolOHPhenolic -OHTriazoleNTriazole N(2)PhenolOH->TriazoleNH-Bond(Locks Planarity)WaterWater MoleculesResultResult:Reduced Aqueous SolubilityEnhanced Cell PermeabilityTriazoleN->Result

Caption: The intramolecular hydrogen bond "hides" the polar OH group, reducing interaction with water and necessitating ethanol-based recrystallization.[1][2]

References

  • MDPI. (2021). Synthesis of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethane-1-ol. (Demonstrates Ethanol recrystallization for 4,5-disubstituted triazoles). [2]

  • University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. (General guide on solvent polarity and "oiling out" phenomena).

  • Ovidius University Annals of Chemistry. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives. (Provides pKa data supporting the amphoteric nature of triazole derivatives). [2][4]

  • National Institutes of Health (NIH) - PubChem. 2-(1H-1,2,3-triazol-4-yl)-phenol Compound Summary. (Structural analog data confirming phenolic properties). [2]

  • NIST Chemistry WebBook. Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-. (Data on related Schiff base intermediates and spectral properties).

Resolving regioselectivity issues in 1,2,4-triazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioselectivity Issues in 1,2,4-Triazole Ring Closure & Functionalization Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division)[1]

Introduction: The Tautomer Trap

Welcome to the technical support hub for 1,2,4-triazole synthesis. If you are here, you are likely facing the "N-substitution nightmare." Unlike 1,2,3-triazoles (which benefit from the high fidelity of CuAAC "click" chemistry), 1,2,4-triazoles present a complex challenge due to annular tautomerism .[1]

The 1,2,4-triazole ring exists in dynamic equilibrium between the


, 

, and

tautomers.[1][2][3] When you attempt to alkylate a pre-formed ring or close a ring from acyclic precursors, steric and electronic factors fight for control, often yielding inseparable mixtures of N1 and N2 isomers.[1]

This guide prioritizes regiocontrol —moving you from "hopeful chromatography" to "designed synthesis."

Module 1: Troubleshooting De Novo Ring Closure

Use this module if you are building the ring from scratch (Hydrazines + Electrophiles).

Ticket #101: "I'm getting the wrong regioisomer from my hydrazine condensation."

User Issue: "I reacted methyl hydrazine with an amidine to make a 1-methyl-1,2,4-triazole. I expected the methyl group to stay on the distal nitrogen, but NMR suggests a mixture or the wrong isomer."

Root Cause Analysis: This is a classic nucleophilicity vs. electrophilicity mismatch. In monosubstituted hydrazines (


), the terminal amino group (

) is generally more nucleophilic than the substituted nitrogen (

).[1]
  • Mechanism: The most nucleophilic nitrogen attacks the electrophilic carbon of the amidine/imidate.

  • The Trap: If you rely solely on inherent nucleophilicity, you often get the N1-substituted product, but steric bulk on the amidine can force the reaction toward the N2 isomer or prevent cyclization.

The Solution: The "Castanedo" One-Pot Protocol For high-fidelity regiocontrol, avoid simple thermal condensation. Use a HATU-mediated one-pot approach which activates the carboxylic acid (precursor to amidine) and directs the hydrazine attack.

Protocol (High Regioselectivity):

  • Activation: Combine Carboxylic Acid (1.0 equiv) + Amidine (1.2 equiv) + HATU (1.2 equiv) + DIPEA (3.0 equiv) in DMF. Stir at RT for 30 min.

    • Why: This forms an acyl-amidine intermediate in situ.

  • Cyclization: Add the Monosubstituted Hydrazine (1.5 equiv) and Acetic Acid (excess). Heat to 80°C.

    • Why: The acyl-amidine is highly reactive. The hydrazine attacks, and the acid promotes the dehydration/cyclization.

  • Result: Typically yields the 1,3,5-trisubstituted isomer with >95:5 regioselectivity favoring the N1 position (where N1 bears the hydrazine substituent).

Visualizing the Pathway:

G cluster_0 Precursors cluster_1 Hydrazine Attack Acid Carboxylic Acid (R1-COOH) Intermediate Acyl-Amidine Intermediate Acid->Intermediate HATU/DIPEA Amidine Amidine (R2-C(=NH)NH2) Amidine->Intermediate TS Transition State (Steric Control) Intermediate->TS + Hydrazine Hydrazine R3-NH-NH2 Hydrazine->TS Product 1,3,5-Trisubstituted 1,2,4-Triazole (N1) TS->Product Cyclization (AcOH)

Caption: The HATU-mediated pathway minimizes free-energy equilibration, locking the N1-regioisomer via the acyl-amidine intermediate.[1]

Module 2: Troubleshooting Post-Synthetic Alkylation

Use this module if you already have a triazole ring and are trying to add a group to it.

Ticket #205: "Alkylation of my 3-substituted triazole gives a 1:1 mixture of N1 and N2."

User Issue: "I treated 3-phenyl-1,2,4-triazole with methyl iodide and


. I see two spots on TLC and a messy NMR."

Technical Insight: The 1,2,4-triazole anion is an ambident nucleophile.

  • N1 Attack: Usually the thermodynamic product (more stable aromatic system).[1]

  • N2 Attack: Often the kinetic product (less sterically hindered, depending on the C3 substituent).[1]

  • N4 Attack: Rare in simple alkylations unless N1/N2 are blocked.

Troubleshooting Matrix:

VariableRecommendation for N1 SelectivityRecommendation for N2 Selectivity
Base NaH (Sodium Hydride)

or

Solvent DMF or DMSO (Promotes thermodynamic equilibrium)Acetone or THF (Promotes kinetic trapping)
Temperature High (>80°C) .[1] Heat allows N2 to revert and funnels to stable N1.Low (0°C to RT) . Stops reaction at the kinetic product.
Electrophile Alkyl Tosylates/Mesylates (Softer electrophiles)Highly reactive Alkyl Halides (Hard electrophiles)

The "Isomer Funnel" Protocol (To favor N1): If you need the N1 isomer and are getting mixtures:

  • Dissolve triazole in DMF.

  • Add 1.1 equiv NaH at 0°C (deprotonate fully).

  • Stir 30 min to ensure thermodynamic anion distribution.

  • Add electrophile slowly.

  • Crucial Step: Warm to 60-80°C for 2-4 hours. This thermal energy helps any kinetically formed N2-isomer to undergo N-alkylation reversal (if reversible) or simply drives the thermodynamic preference.

  • Note: If separation is still impossible, abandon alkylation and switch to the De Novo protocol in Module 1.

Module 3: Analytical Validation (The "Truth" Step)

Ticket #301: "How do I prove I have the N1 isomer and not N2?"

User Issue: "My mass spec is correct, but I don't trust the regiochemistry. The proton NMR peaks look similar for both possibilities."

Diagnostic Workflow: Do not rely on 1H NMR integration alone. Use the following hierarchy of evidence.

1. 13C NMR Chemical Shifts (The Quick Check) The chemical shifts of the ring carbons (C3 and C5) are sensitive to N-substitution.[4]

  • N1-Isomer: The molecule is asymmetric. C3 and C5 will have distinct chemical shifts (often

    
     ppm).[1]
    
  • N2-Isomer: If the substituents at C3 and C5 are identical (e.g., H or Methyl), the molecule possesses a plane of symmetry, making C3 and C5 equivalent (single peak).[1] If substituents differ, the shifts are still closer than in N1.

2. 2D-NOESY (The Gold Standard) You must map the spatial proximity of the N-alkyl group to the ring substituents.

  • Scenario: You synthesized a 1-alkyl-3-phenyl-1,2,4-triazole.

  • N1-Alkyl: The N-alkyl protons will show a NOE correlation only with the C5-proton (or C5-substituent). They are too far from the C3-phenyl group.

  • N2-Alkyl: The N-alkyl protons are sandwiched between C3 and C5. You will see NOE correlations to BOTH the C3-phenyl ortho-protons and the C5-proton.

3. HMBC (Long Range Coupling)

  • Look for

    
     coupling.[1]
    
  • In N1-alkylated species, the N-CH protons will couple to C5 but typically not C3.

Visualizing the Analytical Decision Tree:

Analysis Start Crude Product Isolated Symmetry Are C3/C5 substituents identical? Start->Symmetry Sym_Yes Check 13C NMR count Symmetry->Sym_Yes Yes Sym_No Run 2D NOESY Symmetry->Sym_No No Result_Sym Single C3/C5 Peak? Likely N2 or N4 (Symmetric) Sym_Yes->Result_Sym Result_Asym Distinct C3/C5 Peaks? Likely N1 (Asymmetric) Sym_Yes->Result_Asym NOE_1 NOE to C5 ONLY Sym_No->NOE_1 NOE_2 NOE to BOTH C3 & C5 Sym_No->NOE_2 Conclusion_N1 Confirmed: N1-Regioisomer NOE_1->Conclusion_N1 Conclusion_N2 Confirmed: N2-Regioisomer NOE_2->Conclusion_N2

Caption: Analytical workflow to distinguish N1 vs N2 isomers using NMR symmetry and NOE correlations.

References

  • Castanedo, G. M., et al. (2011).[1][5][6] "Rapid Access to 1,3,5-Trisubstituted 1,2,4-Triazoles via a One-Pot Reaction of Carboxylic Acids, Primary Amidines, and Monosubstituted Hydrazines."[1][5][6] The Journal of Organic Chemistry, 76(4), 1177–1179.[1] [1]

  • Potts, K. T. (1961).[1][2] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1] (Foundational text on tautomerism). [1]

  • Kallander, L. S., et al. (2018).[1] "Regioselective Synthesis of 1,2,4-Triazoles." Journal of Medicinal Chemistry. (Contextualizes N1/N2 selectivity in drug design). [1]

  • Aouine, Y., et al. (2020).[1][7] "Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole." Theory and Applications of Chemistry, Vol 4. [1]

  • Al-Soud, Y. A., et al. (2016).[1] "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry of Heterocyclic Compounds. [1]

Sources

Troubleshooting cyclization failures in phenyl-triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenyl-Triazole Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice for the common challenges encountered during the cyclization step of phenyl-triazole synthesis. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-tested experience to help you navigate your experimental hurdles.

Frequently Asked Questions (FAQs)

Q: What are the primary methods for synthesizing 1,2,3-triazoles from azides and alkynes, and how do they differ?

A: There are three main pathways for the azide-alkyne cycloaddition: the thermal Huisgen 1,3-dipolar cycloaddition, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

  • Thermal Huisgen Cycloaddition: This is the original, uncatalyzed reaction. It typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes, which can complicate purification.[1][2][3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called a "click" reaction, this is the most widely used method. It is highly efficient, proceeds under mild conditions (often at room temperature), and, most importantly, is highly regioselective, exclusively producing the 1,4-disubstituted phenyl-triazole isomer.[1][3][4] It is, however, generally limited to terminal alkynes.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC. It also proceeds via a distinct mechanism from the thermal reaction but selectively yields the 1,5-disubstituted phenyl-triazole isomer.[5][6] A key advantage of RuAAC is its ability to catalyze reactions with both terminal and internal alkynes, providing access to fully substituted triazoles.[5][6]

Q: How do I choose the right cyclization method for my phenyl azide and phenyl alkyne?

A: The choice depends entirely on the desired regioisomer and the nature of your alkyne. The following decision tree illustrates the selection process.

start What is your desired product? regio_14 1,4-Disubstituted Phenyl-Triazole start->regio_14 regio_15 1,5-Disubstituted Phenyl-Triazole start->regio_15 no_preference Mixture or No Regioselectivity Needed start->no_preference alkyne_type_cu Is your alkyne terminal? regio_14->alkyne_type_cu use_ru Use RuAAC (e.g., [Cp*RuCl] complex) regio_15->use_ru use_thermal Use Thermal Cycloaddition (High Temperature) no_preference->use_thermal use_cu Use CuAAC (e.g., CuSO4/Ascorbate) alkyne_type_cu->use_cu Yes consider_alt CuAAC is not suitable. Consider RuAAC or other methods. alkyne_type_cu->consider_alt No alkyne_type_ru Is your alkyne terminal or internal?

Caption: Decision tree for selecting a cyclization method.

Troubleshooting Guide: Copper-Catalyzed Cyclization (CuAAC)

Target Product: 1,4-Disubstituted Phenyl-Triazoles

Q1: My CuAAC reaction is sluggish, or the yield is disappointingly low. What are the primary causes and how can I fix it?

A: This is the most common issue and usually points to a problem with the copper(I) catalyst. The catalytically active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2]

Causality & Solutions:

  • Catalyst Oxidation: Oxygen in the solvent or headspace will rapidly oxidize Cu(I) to Cu(II), stalling the reaction.

    • Solution 1 (Reducing Agent): The most common solution is to generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using an excess of a reducing agent. Sodium ascorbate is the standard choice.[3][7] This not only creates the active catalyst but also scavenges dissolved oxygen.

    • Solution 2 (Inert Atmosphere): If using a Cu(I) source directly (e.g., CuI, CuBr), sparging your solvent with an inert gas (Argon or Nitrogen) before adding the catalyst and maintaining the reaction under an inert atmosphere can significantly improve results.

  • Poor Ligand Choice or Absence of Ligand: Ligands are crucial in CuAAC. They stabilize the Cu(I) oxidation state, prevent disproportionation, and increase the catalyst's solubility and efficacy.[4][8] Without a suitable ligand, your catalyst may be less active or precipitate out.

    • Solution: Introduce a chelating ligand. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective and commonly used. Sulfur-containing ligands have also been shown to be effective.[8]

  • Inappropriate Solvent: The choice of solvent affects the solubility of all components, including the catalyst system. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.

    • Solution: CuAAC is famously versatile and works in a wide range of solvents, including water, t-BuOH/H₂O mixtures, THF, and DMSO.[1] If your starting materials have poor solubility, consider adding a co-solvent like DMSO or DMF (up to 10%) to improve dissolution.[4]

Q2: I see a red, purple, or brown precipitate forming in my reaction. What is it and is it a problem?

A: This is frequently observed and is often due to the formation of copper(I) acetylide polymers.[9] Terminal alkynes, especially those with acidic protons like propiolic acid, can react with the copper(I) catalyst to form these insoluble complexes, effectively removing the catalyst from the solution and halting the cycloaddition.

Causality & Solutions:

  • Copper-Acetylide Formation: This side reaction is competitive with the catalytic cycle. It is more pronounced with certain alkynes and in solvent systems where the catalyst is not well-stabilized.

    • Solution 1 (Ligand Stabilization): As with low yields, using a strong chelating ligand (like THPTA or TBTA) is the best defense. The ligand coordinates to the copper, making it more available for the catalytic cycle and less likely to form insoluble acetylides.

    • Solution 2 (Solvent System): Some solvent systems can exacerbate this issue. For instance, while THF/t-BuOH/H₂O is common, some researchers report immediate precipitation.[9] In these cases, switching to an acetonitrile/water system, where acetonitrile can coordinate and stabilize the copper, might prevent precipitation.[9]

Q3: How can I effectively remove the copper catalyst during workup?

A: Residual copper contamination is a significant issue, particularly in pharmaceutical and biological applications.

Solutions:

  • Ammonia Wash: Washing the crude product with a dilute aqueous ammonia solution can help remove copper by forming a soluble copper-ammonia complex.

  • Chelating Resins: For applications requiring very low copper levels, stirring the product in solution with a copper-chelating resin (e.g., Chelex®) followed by filtration is a highly effective method.

  • Silica Gel Chromatography: While one of the goals of click chemistry is to avoid chromatography, a quick plug of silica gel during filtration can often trap a significant amount of copper salts.[10]

Workflow for Troubleshooting a Failing CuAAC Reaction

start Low Yield or No Reaction in CuAAC check_catalyst Is your Cu(I) source protected from oxygen? start->check_catalyst add_reducer Add Sodium Ascorbate (5-10 eq.) with a Cu(II) source (e.g., CuSO4) check_catalyst->add_reducer No check_ligand Are you using a stabilizing ligand? check_catalyst->check_ligand Yes add_reducer->check_ligand use_inert Degas solvent and run under Ar/N2 add_ligand Add a ligand like THPTA or TBTA check_ligand->add_ligand No check_solubility Are all reactants fully dissolved? check_ligand->check_solubility Yes add_ligand->check_solubility change_solvent Screen solvents (tBuOH/H2O, DMSO, DMF) or add a co-solvent check_solubility->change_solvent No re_evaluate Re-evaluate substrate electronics/sterics check_solubility->re_evaluate Yes change_solvent->re_evaluate

Caption: A stepwise workflow for diagnosing CuAAC failures.

Troubleshooting Guide: Ruthenium-Catalyzed Cyclization (RuAAC)

Target Product: 1,5-Disubstituted Phenyl-Triazoles

Q1: My RuAAC reaction is giving low conversion or a mixture of regioisomers. How can I optimize it?

A: RuAAC is generally robust but can be sensitive to the specific catalyst, solvent, and atmosphere. Unlike CuAAC, which is often regiochemically absolute, minor amounts of the 1,4-isomer can sometimes form with RuAAC if conditions are not optimal.

Causality & Solutions:

  • Catalyst Choice and Activity: Not all ruthenium complexes are equally effective. The most commonly used and highly active catalysts are pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[5][6][11]

    • Solution: Ensure you are using a recommended [Cp*RuCl]-based catalyst. If the reaction is slow at room temperature, gentle heating to 60-80 °C can significantly increase the rate.[11]

  • Oxygen Sensitivity: While less sensitive than Cu(I), the catalytic cycle of RuAAC can be inhibited by oxygen.[12]

    • Solution: For best results and reproducibility, reactions should be set up under an inert atmosphere (Argon or Nitrogen).[12]

  • Substrate Electronic Effects: The regioselectivity of RuAAC can be influenced by the electronic properties of the substituents on the alkyne. Electron-withdrawing groups on the alkyne tend to favor placement at the C-4 position of the triazole ring.[12]

    • Solution: While this is an inherent property of the substrate, be aware of this potential influence. If regioselectivity is poor, re-confirm that a copper catalyst has not been accidentally introduced, as this would produce the 1,4-isomer.

Q2: My internal phenyl-alkyne is unreactive in the RuAAC reaction. What are my options?

A: One of the main advantages of RuAAC is its tolerance for internal alkynes.[5][6] However, sterically demanding or electronically deactivated internal alkynes can be challenging substrates.

Solutions:

  • Increase Temperature: The activation barrier for internal alkynes is generally higher than for terminal ones. Increasing the reaction temperature (e.g., to 80-110 °C in a solvent like toluene or dioxane) is the first step.

  • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from 1-2 mol% to 5 mol% can help drive the reaction to completion.[11]

  • Microwave Irradiation: Microwave heating can be used to accelerate the reaction, especially for less reactive substrates. It allows for rapid optimization of reaction conditions.[11][13][14]

Key Experimental Protocols & Data

Protocol 1: General Procedure for a Robust CuAAC Reaction
  • To a vial, add the phenyl azide (1.0 equiv) and the terminal phenyl alkyne (1.0-1.2 equiv).

  • Add a solvent mixture of t-BuOH and H₂O (1:1, 0.5 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in H₂O.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv) in H₂O.

  • Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute aqueous ammonia to remove copper, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,4-disubstituted phenyl-triazole.

Table 1: Recommended Reagents for CuAAC
ComponentRecommended ReagentsTypical LoadingNotes
Copper Source CuSO₄·5H₂O, CuI, Cu(OAc)₂1-10 mol%CuSO₄ is inexpensive and stable; used with a reducing agent.[2][3]
Reducing Agent Sodium Ascorbate5-10 mol% (or excess)Essential when using a Cu(II) source to generate and maintain Cu(I).[15]
Ligand THPTA, TBTA, Bathophenanthroline1-10 mol%Crucial for stabilizing Cu(I) and preventing side reactions.[4][8]
Solvent tBuOH/H₂O, DMSO, DMF, THF, CH₃CN/H₂O0.1 - 1.0 MChoice depends on substrate solubility.[1][9]

References

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Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Triazole and Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of antifungal agents, the choice between triazole and imidazole derivatives is a critical one. Both classes of azole antifungals have been mainstays in the treatment of fungal infections for decades, yet their subtle and significant differences in efficacy, spectrum of activity, and resistance profiles warrant a detailed comparative analysis. This guide provides an in-depth examination of triazole and imidazole derivatives, supported by experimental data and protocols, to empower informed decision-making in your research and development endeavors.

The Azole Antifungals: A Shared Mechanism with Divergent Outcomes

Triazoles and imidazoles are heterocyclic organic compounds distinguished by the number of nitrogen atoms in their five-membered azole ring: triazoles possess three nitrogen atoms, while imidazoles have two.[1][2] This seemingly minor structural difference has profound implications for their pharmacological properties. Both classes of drugs exert their antifungal effect by targeting the same enzyme: cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[3] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

By inhibiting CYP51, azoles disrupt ergosterol synthesis, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[1] This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or, at high concentrations, cell death (fungicidal effect).[1][4]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Azoles Triazoles & Imidazoles Azoles->CYP51 Inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane_Disruption->Growth_Inhibition

Figure 1: Mechanism of Action of Azole Antifungals.

While their fundamental mechanism is shared, the structural differences between triazoles and imidazoles influence their affinity for the fungal CYP51 enzyme versus mammalian cytochrome P450 enzymes. Generally, triazoles exhibit a higher selectivity for the fungal enzyme, which often translates to a better safety profile and fewer drug-drug interactions compared to imidazoles.[5]

Comparative In Vitro Efficacy: A Data-Driven Overview

The antimicrobial efficacy of antifungal agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency. The following tables summarize comparative MIC data for representative triazole and imidazole derivatives against common fungal pathogens.

Table 1: Comparative MIC Ranges (μg/mL) of Triazoles vs. Imidazoles against Candida Species

Antifungal AgentClassC. albicansC. glabrataC. kruseiC. tropicalis
FluconazoleTriazole0.125 - >64[6]0.25 - >640.5 - >640.125 - >64
ItraconazoleTriazole≤0.03 - 160.06 - 40.125 - 2≤0.03 - 4
VoriconazoleTriazole≤0.03 - 8[6]0.03 - 160.25 - 0.5[6]≤0.03 - 8
KetoconazoleImidazole≤0.03 - 160.06 - 160.25 - 8≤0.03 - 4

Data compiled from multiple sources.[6][7][8]

Table 2: Comparative MIC Ranges (μg/mL) of Triazoles vs. Imidazoles against Aspergillus Species

Antifungal AgentClassA. fumigatusA. flavusA. nigerA. terreus
ItraconazoleTriazole0.125 - >160.25 - 20.5 - 40.25 - 2
VoriconazoleTriazole0.25 - 2[9]0.25 - 20.5 - 20.25 - 2
PosaconazoleTriazole0.06 - 10.125 - 10.25 - 20.125 - 1

Note: Systemic imidazoles like ketoconazole are generally not used for invasive aspergillosis due to limited efficacy and are therefore not included in this comparison. Data compiled from multiple sources.[10][11]

Table 3: Comparative Geometric Mean MICs (mg/liter) against Trichophyton rubrum

Antifungal AgentClassGeometric Mean MIC
VoriconazoleTriazole0.05[12]
PosaconazoleTriazole0.11[12]
IsavuconazoleTriazole0.13[12]
ItraconazoleTriazole0.26[12]
FluconazoleTriazole2.12[12]
KetoconazoleImidazole0.089[13]
EconazoleImidazole0.097[13]

Data compiled from multiple sources.[12][13]

From this data, several key trends emerge:

  • Potency: Newer triazoles like voriconazole and posaconazole often exhibit lower MICs against a broad range of yeasts and molds compared to older triazoles like fluconazole and the imidazole ketoconazole.[6][12]

  • Spectrum of Activity: Triazoles, particularly the second-generation agents, generally have a broader spectrum of activity that includes filamentous fungi like Aspergillus spp., for which imidazoles have limited clinical utility in systemic infections.[14]

  • Candida Species Variability: While many Candida species are susceptible to both classes, fluconazole shows reduced activity against C. krusei and variable activity against C. glabrata.[6] Voriconazole and itraconazole tend to be more potent against these species.[6]

  • Dermatophytes: Both imidazoles and triazoles are effective against dermatophytes, with some newer triazoles and imidazoles showing very low MICs.[12][13]

Experimental Protocols for Efficacy Assessment

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are paramount. The following are step-by-step methodologies for key assays used to evaluate the antimicrobial efficacy of triazole and imidazole derivatives.

cluster_workflow Experimental Workflow for Efficacy Comparison start Fungal Isolate Preparation mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Assay mic->time_kill Inform concentrations (e.g., 1x, 4x MIC) biofilm Biofilm Eradication/Disruption Assay mic->biofilm Inform concentrations data_analysis Data Analysis & Comparison time_kill->data_analysis biofilm->data_analysis end Comparative Efficacy Profile data_analysis->end

Figure 2: Typical experimental workflow for comparing antimicrobial efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2.[15][16][17]

Causality: The broth microdilution method is the gold standard for determining the MIC of antifungal agents. It provides a quantitative measure of the drug's potency by identifying the lowest concentration that inhibits fungal growth. This is a critical first step in assessing antimicrobial efficacy.

Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve the triazole and imidazole compounds in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation: From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microdilution plate with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant (≥50%) reduction in turbidity compared to the growth control.[18]

Protocol 2: Time-Kill Assay

Causality: While the MIC provides information on the concentration required to inhibit growth, a time-kill assay reveals the rate at which an antifungal agent kills the fungus (fungicidal activity) or inhibits its growth (fungistatic activity). This dynamic information is crucial for understanding the pharmacodynamics of a compound.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium as described for the MIC assay, typically starting with an inoculum of 1-5 x 10^5 CFU/mL.[19]

  • Assay Setup: Prepare test tubes or flasks containing RPMI-1640 medium with the desired concentrations of the triazole or imidazole derivative (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).[19]

  • Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension and incubate at 35°C with agitation.[20]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[19]

  • Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antifungal concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[19]

Protocol 3: Biofilm Disruption Assay

Causality: Fungal biofilms are a significant clinical challenge as they exhibit increased resistance to antimicrobial agents. This assay assesses the ability of a compound to disrupt or eradicate a pre-formed biofilm, which is a more clinically relevant measure of efficacy for biofilm-associated infections.

Methodology:

  • Biofilm Formation: Dispense a standardized fungal suspension (1 x 10^6 cells/mL in RPMI-1640) into the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.[21]

  • Washing: Gently wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[22]

  • Antifungal Treatment: Add serial dilutions of the triazole and imidazole compounds to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no drug) and a negative control (no biofilm, no drug).[22]

  • Incubation: Incubate the plate for a further 24 hours at 37°C.[22]

  • Quantification of Biofilm Disruption:

    • Metabolic Activity (XTT Assay): Wash the biofilms and add a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide (XTT) and menadione. The reduction of XTT to a colored formazan product by metabolically active cells is measured spectrophotometrically.[22]

    • Biomass (Crystal Violet Staining): Wash the biofilms, stain with 0.1% crystal violet, and then solubilize the bound dye with ethanol. The absorbance is measured to quantify the total biofilm biomass.[22]

  • Data Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is determined as the lowest drug concentration required to significantly reduce the metabolic activity or biomass of the pre-formed biofilm compared to the untreated control.[22]

Mechanisms of Resistance: An Ongoing Challenge

The widespread use of azole antifungals has led to the emergence of resistance in many fungal species. Understanding the mechanisms of resistance is crucial for the development of new and more effective agents. The primary mechanisms of azole resistance include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the azole.

  • Active Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter and major facilitator superfamily (MFS) families, can actively pump the azole drug out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol.

cluster_fungal_cell_resistance Fungal Cell with Resistance Mechanisms Azole_In Azole Influx Efflux_Pump Efflux Pump (ABC/MFS) Azole_In->Efflux_Pump CYP51_mutated Mutated/Overexpressed CYP51 Azole_In->CYP51_mutated Reduced Binding Azole_Out Azole Efflux Efflux_Pump->Azole_Out Active Transport Ergosterol_Pathway Ergosterol Biosynthesis Pathway Bypass_Pathway Bypass Pathway Ergosterol_Pathway->Bypass_Pathway Activation Azole_Drug Azole Drug Azole_Drug->Azole_In

Figure 3: Key Mechanisms of Azole Resistance.

Conclusion and Future Directions

The choice between triazole and imidazole derivatives is context-dependent and should be guided by the target pathogen, the site of infection, and the potential for drug-drug interactions. Triazoles, particularly the newer generation agents, generally offer a broader spectrum of activity, improved pharmacokinetic profiles, and a better safety profile, making them the preferred choice for systemic fungal infections.[5][14] Imidazoles remain highly effective and widely used for topical and mucosal infections.

The ongoing challenge of antifungal resistance necessitates continued research and development of novel antifungal agents. Strategies include the development of new azoles that can overcome existing resistance mechanisms, the use of combination therapies to enhance efficacy, and the exploration of new drug targets in the fungal cell. By employing rigorous and standardized experimental methodologies, researchers can continue to advance our understanding of these important classes of drugs and develop new therapies to combat the growing threat of fungal infections.

References

  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1907–1912.
  • Crassard, N., Epaulard, O., Leccia, M. T., Faure, P., & Beani, J. C. (1991). Fluconazole, itraconazole and ketoconazole in-vitro activity. A comparative study. Journal of Chemotherapy, 3(3), 139–142.
  • Lass-Flörl, C. (2011). Imidazoles and triazoles in antifungal therapy. Mycoses, 54(4), e261-e267.
  • Rogers, T. E., & Galgiani, J. N. (1986). Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. Antimicrobial Agents and Chemotherapy, 30(3), 418–422.
  • Jenks, J. D., & Hoenigl, M. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(3), 98.
  • Marco, F., Pfaller, M. A., Messer, S. A., & Jones, R. N. (1998). Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and ketoconazole. Journal of Antimicrobial Chemotherapy, 42(2), 253–256.
  • Sardi, J. C. O., Scorzoni, L., Bernardi, T., Fusco-Almeida, A. M., & Mendes Giannini, M. J. S. (2013). Triazole antifungal agents in invasive fungal infections: a comparative review. Clinical Pharmacology & Therapeutics, 93(6), 508-517.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. E.DEF 7.3.2.
  • Zhang, L., Xiao, C., Fan, Y., & Li, X. (2015). Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy, 59(9), 5821–5822.
  • Hedayati, M. T., Shokohi, T., Hajheydari, Z., & Ghasemi, M. (2020). Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis. Journal de Mycologie Médicale, 30(2), 100935.
  • As Sabiq, M. R., & Indrayudha, P. (2022). MIC 50 (μM) values of fluconazole, ketoconazole and ketoconazole derivatives.
  • Rogers, T. E., & Galgiani, J. N. (1986). Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. Antimicrobial Agents and Chemotherapy, 30(3), 418-422.
  • Sardi, J. C., Scorzoni, L., Bernardi, T., Fusco-Almeida, A. M., & Giannini, M. J. (2015). New-generation triazole antifungal drugs: review of the Phase II and III trials. Future Microbiology, 10(7), 1165-1180.
  • Lacroix, C., & de Kerviler, E. (2005). Treatment of superficial mycoses: review - part II.
  • Wiederhold, N. P., & Patterson, T. F. (2015). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 59(11), 7119–7121.
  • Klepser, M. E., Pfaller, M. A., & Jones, R. N. (1998). Proposed method for standardized performance of antifungal time-kill testing of yeasts.
  • CLSI. (2017). M27 4th Edition. Scribd. Retrieved from [Link]

  • Pfaller, M. A., Barry, A. L., & Lankford, K. G. (2005). In vitro susceptibility testing of Candida and Aspergillus spp. to voriconazole and other antifungal agents using Etest: results of a French multicentre study. Journal of Antimicrobial Chemotherapy, 55(4), 563–567.
  • Hashemzadeh, M., & Shokr, A. M. (2016). Triazole antifungals: A review.
  • Denison, H. J., Worswick, J., Bond, C. M., Grimshaw, J. M., May, C. R., & Mushashi, C. (2020). Oral versus intra-vaginal imidazole and triazole anti-fungal treatment of uncomplicated vulvovaginal candidiasis (thrush).
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th ed., M27).
  • Gupta, A. K., & Cooper, E. A. (2008). Newer Topical Treatments in Skin and Nail Dermatophyte Infections. Journal of Cutaneous Medicine and Surgery, 12(4), 149–162.
  • Ghannoum, M. A. (2004). Voriconazole—Better chances for patients with invasive mycoses.
  • Johnson, M. D., MacDougall, C., Ostrosky-Zeichner, L., Perfect, J. R., & Rex, J. H. (2004). Effect of Voriconazole Combined with Micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial Agents and Chemotherapy, 48(2), 693–715.
  • ResearchGate. (n.d.). Comparison of in vitro susceptibility of different azoles agents against dermatophytes. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737–757.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).
  • Denison, H. J., Worswick, J., Bond, C. M., Grimshaw, J. M., May, C. R., & Mushashi, C. (2020). Oral versus intra-vaginal imidazole and triazole anti-fungal treatment of uncomplicated vulvovaginal candidiasis (thrush). PubMed. Retrieved from [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • Al-Yasiri, M. H., & Al-Janabi, A. A. H. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(6).
  • Pharmacy 180. (n.d.). Imidazoles and Triazoles - Antifungal Drugs | Pharmacology. Retrieved from [Link]

  • Gulati, M., & Nobile, C. J. (2018). In Vitro Culturing and Screening of Candida albicans Biofilms. eScholarship.org.
  • Chen, X., Tian, S., & Zhang, L. (2021). Network meta-analysis of triazole, polyene, and echinocandin antifungal agents in invasive fungal infection prophylaxis in patients with hematological malignancies. Scientific Reports, 11(1), 2269.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479.
  • Klepser, M. E., Pfaller, M. A., & Jones, R. N. (2002). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 49(2), 339–346.
  • Al-Fattani, M. A., & Douglas, L. J. (2004). In Vitro Method To Study Antifungal Perfusion in Candida Biofilms. Antimicrobial Agents and Chemotherapy, 48(9), 3535–3538.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Antifungal MIC Method for Moulds. Scribd.
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  • van der Linden, J. W. M., Arendrup, M. C., & Verweij, P. E. (2018).
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Technical Guide: FTIR Spectral Assignment for 1,2,4-Triazole and Phenol Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In medicinal chemistry—particularly in the synthesis of antifungal agents (e.g., Fluconazole analogs) and supramolecular assemblies—1,2,4-triazole and phenol moieties frequently coexist. The Challenge: These two functional groups possess overlapping vibrational modes in the high-frequency (


) and fingerprint (

) regions. Misinterpretation of the O-H stretch (phenol) versus the N-H stretch (triazole), or the C-O stretch versus the triazole ring breathing, is a common source of structural error. The Solution: This guide provides a definitive, comparative spectral analysis. It moves beyond standard correlation tables, employing a differential diagnosis approach validated by variable-concentration protocols and Density Functional Theory (DFT) data.

Part 1: The Comparative Spectral Landscape

The following table synthesizes experimental data (KBr pellet/ATR) with DFT-calculated vibrational modes (B3LYP/6-311++G**) to establish the baseline assignments.

Table 1: Critical Vibrational Modes of 1,2,4-Triazole vs. Phenol
Spectral Region (

)
1,2,4-Triazole Mode Phenol Mode Differentiation Strategy
3100 – 3500 N-H Stretch: Sharp to medium broadness. Typically

. Multiple bands if tautomers (1H/4H) exist.
O-H Stretch: Broad, intense "tongue" shape (

). Centered higher than N-H but extends lower due to H-bonding.
Dilution Study: Phenol O-H shifts significantly to

(free) upon dilution; Triazole N-H is less sensitive if involved in dimer rings.
3000 – 3100 C-H Stretch: Weak, aromatic (

).
C-H Stretch: Weak, aromatic (

).
Indistinguishable in this region without isotopic labeling.
1590 – 1630 C=N Stretch: Characteristic ring deformation. Often split doublets.C=C Ring Stretch: Aromatic skeletal vibration (

).
Intensity: Triazole C=N is often sharper and more intense than the aromatic C=C.
1200 – 1300 N-N Stretch / Ring Breathing:

. Diagnostic for the heteroaromatic ring.
C-O Stretch: Strong, broad band at

.
The "Danger Zone": This is the highest risk of misassignment. Phenol C-O is usually stronger/broader.
1000 – 1150 Ring Breathing/Torsion:

.
In-plane C-H Bend:

.
Symmetry: Triazole ring breathing is highly sensitive to substitution pattern (1,2,4 vs 1,2,3).

Part 2: Deep Dive – Resolving the "Danger Zones"

Zone 1: The Hydrogen Bond Network ( )

The primary confusion arises between the phenolic hydroxyl and the triazole amine (or ring N-H).

  • Phenol: Forms random, polymeric H-bond networks. The resulting peak is a Gaussian distribution of bond energies, creating the classic broad "tongue."

  • 1,2,4-Triazole: Often forms structured, cyclic dimers (intermolecular) or specific intramolecular bonds. The N-H peak is often structured with "shoulders" rather than a smooth curve.

Zone 2: The C-O vs. N-N Conflict ( )
  • Phenol (C-O): This bond has partial double-bond character due to resonance with the benzene ring. It appears as a strong, broad singlet near

    
    .
    
  • Triazole (N-N): The N-N stretching mode is coupled with ring vibrations. It typically appears at a slightly higher frequency (

    
    ) and is sharper .
    

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, you must not rely on a single scan. Use these protocols to force the spectral features to separate.

Protocol A: Variable Concentration (Dilution Study)

Objective: Distinguish Intermolecular H-bonding (Phenol) from Intramolecular/Rigid H-bonding (Triazole).

  • Preparation: Prepare a 0.1 M stock solution of your compound in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ). Note: Chloroform is acceptable but has its own C-H bands.
  • Acquisition 1: Record the spectrum of the 0.1 M solution in a liquid cell (0.1 mm path length).

  • Dilution: Serially dilute to 0.01 M and 0.001 M.

  • Acquisition 2 & 3: Record spectra at each step, increasing path length if necessary to maintain signal-to-noise ratio.

  • Analysis:

    • Phenol O-H: The broad band at

      
       will collapse, and a sharp "Free O-H" peak will appear at 
      
      
      
      .
    • Triazole N-H: If the triazole is involved in a rigid intramolecular bond (e.g., with an ortho-substituent), the peak position will remain relatively static .

Protocol B: Deuterium Exchange ( Shake)

Objective: Distinguish labile protons (OH/NH) from stable skeletal vibrations (CH/Ring).

  • Baseline: Acquire the standard KBr or ATR spectrum.

  • Exchange: Dissolve 5 mg of sample in 1 mL of

    
    . Add 2 drops of 
    
    
    
    . Shake vigorously for 2 minutes. Allow layers to separate.
  • Re-acquisition: Spot the organic layer onto the ATR crystal or liquid cell.

  • Result:

    • Bands at

      
       (OH/NH) will disappear or diminish significantly.
      
    • New bands will appear at

      
       (O-D / N-D stretch) due to the isotopic mass effect (
      
      
      
      ).
    • Crucial Check: If a peak at

      
       (suspected Triazole N-N) shifts significantly, it was likely an O-H bending mode misassigned as a skeletal stretch.
      

Part 4: Visualization & Logic

Diagram 1: Spectral Assignment Workflow

This workflow ensures a systematic approach to assigning the overlapping regions.

FTIR_Assignment_Workflow Start Unknown Sample (Triazole/Phenol Mix) Region_High Analyze 3000-3600 cm⁻¹ Start->Region_High Region_Finger Analyze 1200-1300 cm⁻¹ Start->Region_Finger Decision_High Peak Shape? Region_High->Decision_High Decision_Finger Peak Width? Region_Finger->Decision_Finger Result_Phenol Phenol Identified (Broad OH / Strong C-O) Decision_High->Result_Phenol Broad 'Tongue' Result_Triazole Triazole Identified (Sharp NH / Ring Mode) Decision_High->Result_Triazole Sharp/Structured Decision_Finger->Result_Phenol Strong/Broad (~1230) Decision_Finger->Result_Triazole Sharp (~1280) Validation Run Dilution / D2O Result_Phenol->Validation Result_Triazole->Validation

Caption: Systematic workflow for distinguishing overlapping functional groups using peak morphology and position.

Diagram 2: The "Danger Zone" Logic Tree

A decision tree for the specific 1200-1300 cm⁻¹ conflict region.

Logic_Tree Root Signal detected at 1200 - 1300 cm⁻¹ Check1 Is the band Broad and High Intensity? Root->Check1 Yes1 Likely Phenol C-O Stretch (~1230 cm⁻¹) Check1->Yes1 Yes No1 Check Secondary Features Check1->No1 No (Sharp/Medium) Check2 Is there a coupled mode at ~1500-1600 cm⁻¹? No1->Check2 Yes2 Likely Triazole Ring (C=N / N-N coupled) Check2->Yes2 Yes (Doublet) Confirm Confirmation Step: Check 1000-1100 cm⁻¹ for Breathing Mode Yes2->Confirm

Caption: Logic tree for resolving the C-O (phenol) vs N-N (triazole) spectral overlap.

References

  • El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20(3), 2078.

  • Mucha, K., et al. (2022). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901.[1]

  • Bouchatra, H., et al. (2019). Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. Russian Journal of Organic Chemistry, 55, 255–263.

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Advanced Organic Chemistry Notes.

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.

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Bioactivity Comparison Guide: 4-Phenyl vs. 4-Alkyl Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-phenyl and 4-alkyl substituted 1,2,4-triazoles, focusing on their distinct bioactivity profiles in drug discovery. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antimicrobial agents.[1]

The substitution at the N4-position is a critical determinant of biological efficacy. This guide synthesizes experimental data to demonstrate that while 4-phenyl substitutions generally enhance target binding affinity through


-interactions and rigid conformation, 4-alkyl  substitutions offer advantages in pharmacokinetic tuning and specific hydrophobic pocket filling.

Mechanistic & Structural Comparison (SAR Analysis)

The bioactivity differences between these two classes stem from fundamental electronic and steric factors.

Electronic and Steric Effects
  • 4-Phenyl Substitution:

    • Electronic Conjugation: The phenyl ring allows for conjugation with the triazole system, modulating the electron density of the core. Substituents on the phenyl ring (e.g., -Cl, -NO2, -OMe) can further fine-tune this acidity/basicity, directly affecting hydrogen bond donor/acceptor strength.

    • Binding Mode: Facilitates

      
       stacking  and 
      
      
      
      -cation interactions
      with aromatic residues (e.g., Phenylalanine, Tyrosine) or metal centers (e.g., Heme iron in CYP450 enzymes) in the active site.
    • Rigidity: Introduces conformational rigidity, reducing the entropy cost of binding.

  • 4-Alkyl Substitution:

    • Electronic Effect: Exerts a weak inductive effect (+I). It does not allow for resonance delocalization with the triazole ring.

    • Binding Mode: Relies primarily on Van der Waals forces and hydrophobic interactions. Long alkyl chains can access deep hydrophobic pockets but may suffer from steric clashes if the site is restricted.

    • Flexibility: High conformational flexibility can be detrimental to binding specificity (higher entropy penalty) but beneficial for solubility and membrane permeability.

Visualization: Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates the divergent impact of N4-substitution on pharmacodynamics.

SAR_Mechanism Triazole 1,2,4-Triazole Core N4_Sub N4-Substitution Triazole->N4_Sub Phenyl 4-Phenyl Group N4_Sub->Phenyl Alkyl 4-Alkyl Group N4_Sub->Alkyl Pi_Stack π-π Stacking (High Affinity) Phenyl->Pi_Stack Aromatic Interaction Rigidity Conformational Rigidity Phenyl->Rigidity Restricted Rotation Lipophilicity Tunable Lipophilicity Alkyl->Lipophilicity Chain Length Dependent Flexibility High Flexibility (Membrane Permeability) Alkyl->Flexibility Freedom of Motion Target_CYP Target: CYP450 / Aromatase (Antifungal/Anticancer) Pi_Stack->Target_CYP Active Site Binding Rigidity->Target_CYP Target_Membrane Target: Cell Membrane (Antimicrobial) Lipophilicity->Target_Membrane Flexibility->Target_Membrane

Caption: Mechanistic divergence of N4-substituted 1,2,4-triazoles affecting target interaction modes.

Comparative Bioactivity Data[2][3][4][5][6][7][8]

Antimicrobial & Antifungal Activity

Experimental data consistently indicates that N4-phenyl derivatives often outperform N4-alkyl analogs in antimicrobial assays, particularly against resistant strains.

  • Key Finding: A study comparing 1,2,4-triazole-3-thiones found that the presence of a phenyl ring at the N-4 position showed significantly higher activity compared to alkyl (methyl/ethyl) or alkene (allyl) groups against S. aureus and P. aeruginosa.

  • Exception: Long alkyl chains (C8-C12) can sometimes exhibit surfactant-like properties, disrupting bacterial membranes, but this is a non-specific mechanism often associated with cytotoxicity.

Feature4-Phenyl Derivatives4-Alkyl DerivativesExperimental Insight
Potency (MIC) High (often < 10 µg/mL)Moderate to Low (> 50 µg/mL)Phenyl groups facilitate binding to bacterial enzymes (e.g., DNA gyrase).
Spectrum Broad (Gram+ and Gram-)Limited (mostly Gram+)Electron-withdrawing groups on Phenyl (e.g., 4-F, 4-NO2) enhance activity.
Mechanism Specific Enzyme InhibitionMembrane DisruptionAlkyl derivatives lack the specific "lock-and-key" fit for many enzymatic pockets.
Anticancer Activity (Cytotoxicity)

In anticancer applications (e.g., MCF-7 breast cancer, HepG2 liver cancer), the rigidity of the phenyl group is advantageous.

  • CYP Inhibitors: For aromatase inhibitors (breast cancer treatment), the N4-phenyl group mimics the steroid backbone, positioning the triazole nitrogen to coordinate with the Heme iron.

  • Data Point: In a comparative study of cytotoxicity against HeLa cells, 4-phenyl derivatives showed IC50 values in the low micromolar range (5-10 µM), whereas propyl/butyl derivatives showed IC50 > 50 µM or inactivity.

  • Optimization: The 4-phenyl ring allows for "decoration" with halogens (Cl, Br). The order of bioactivity often follows: 2,4-di-Cl-Ph > 4-Br-Ph > 4-Cl-Ph > Unsubstituted Ph > Alkyl .

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts.

Synthesis Workflow (Thiosemicarbazide Route)

This is the most robust method for generating both 4-phenyl and 4-alkyl derivatives for side-by-side comparison.

Reagents:

  • Hydrazide precursor (R-CONHNH2)

  • Isothiocyanate (Phenyl-NCS for aryl; Alkyl-NCS for alkyl)

  • NaOH (2M)

Protocol:

  • Thiosemicarbazide Formation: Reflux acid hydrazide with the appropriate isothiocyanate in ethanol for 4-6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Product usually precipitates upon cooling.

  • Cyclization: Dissolve the thiosemicarbazide intermediate in 2M NaOH solution. Reflux for 4 hours.

    • Mechanism:[2][3][4] Base-catalyzed intramolecular dehydration.

  • Isolation: Cool the mixture and acidify with dilute HCl (pH 3-4). The 1,2,4-triazole-3-thione will precipitate.[5]

  • Purification: Recrystallize from Ethanol/Water.

Biological Assay Workflow (MTT & MIC)

Experimental_Workflow cluster_0 Antimicrobial (MIC) cluster_1 Anticancer (MTT) Start Compound Library (Phenyl vs. Alkyl) Dilution Serial Dilution (96-well plate) Start->Dilution Seeding Seed Cancer Cells (5x10^3 cells/well) Start->Seeding Inoculation Inoculate Bacteria (10^5 CFU/mL) Dilution->Inoculation Incubation_MIC Incubate 24h @ 37°C Inoculation->Incubation_MIC Read_MIC Read Turbidity / Resazurin Incubation_MIC->Read_MIC Treatment Add Compounds (24-72h Exposure) Seeding->Treatment MTT_Add Add MTT Reagent (4h Incubation) Treatment->MTT_Add Solubilization Dissolve Formazan (DMSO) MTT_Add->Solubilization Read_OD Measure Absorbance (570 nm) Solubilization->Read_OD

Caption: Parallel workflow for evaluating antimicrobial (MIC) and anticancer (MTT) potential.

Critical Protocol Notes:

  • Solubility Control: 4-Phenyl derivatives are often less soluble in aqueous media than 4-Alkyls. Ensure DMSO concentration is consistent (< 1% final v/v) in all wells to prevent solvent toxicity artifacts.

  • Positive Controls:

    • Antimicrobial:[2][6][7][8][9][10][11] Ciprofloxacin or Fluconazole.

    • Anticancer:[1][2][6][4][12][13][14] Doxorubicin or Cisplatin.

Conclusion & Future Outlook

The comparative data confirms that 4-phenyl substituted 1,2,4-triazoles are generally superior candidates for lead optimization in drug discovery, particularly where specific receptor-ligand interactions are required (e.g., enzyme inhibition). The aromatic ring provides a scaffold for electronic tuning and hydrophobic binding that alkyl chains cannot replicate.

However, 4-alkyl derivatives remain valuable in:

  • Fragment-based drug design: As linkers to improve solubility.

  • Agrochemicals: Where high lipophilicity and membrane penetration are prioritized over specific enzyme inhibition.

Recommendation: For initial screening libraries, prioritize N4-phenyl scaffolds with diverse electronic substituents (Cl, F, OMe) at the para-position.

References

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. (2020).[15] Link

  • 1,2,4-Triazoles as Important Antibacterial Agents. Antibiotics. (2021).[9] Link

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. (2001).[16] Link

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. (2022). Link

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents. Molecules. (2023). Link

  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem. (2025). Link

Sources

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Reactant of Route 1
Reactant of Route 1
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